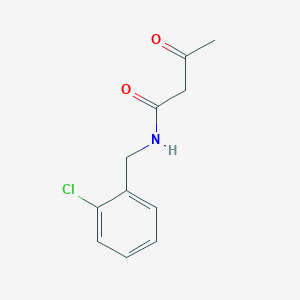

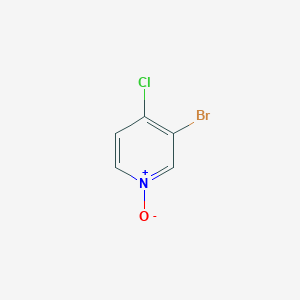

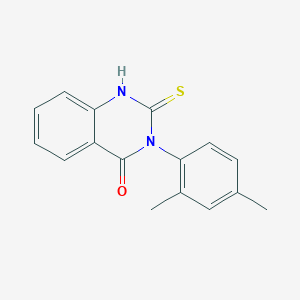

![molecular formula C8H15N B1331481 9-Azabicyclo[3.3.1]nonane CAS No. 280-97-7](/img/structure/B1331481.png)

9-Azabicyclo[3.3.1]nonane

Übersicht

Beschreibung

9-Azabicyclo[3.3.1]nonane (ABNO) belongs to a sterically unhindered and stable class of nitroxyl radicals . It efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds .

Synthesis Analysis

The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . A radical-based strategy to construct an indole-fused azabicyclo[3.3.1]nonane structural framework has been reported . An alternative approach using a SmI2-mediated radical cyclization protocol was effective for enabling the desired ring closure, leading to the target indole-fused azabicyclo[3.3.1]nonane ring system .

Molecular Structure Analysis

The molecular formula of 9-Azabicyclo[3.3.1]nonane is C8H14NO . The molecular weight is 140.20 . The InChI key is GGWCZKZSILYISB-AOOOYVTPSA-N .

Chemical Reactions Analysis

ABNO efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds . It has been used in a Cu/TEMPO catalyst system for the aerobic oxidation of alcohols under aerobic conditions .

Physical And Chemical Properties Analysis

9-Azabicyclo[3.3.1]nonane is a solid substance . It has a melting point of 65-70 °C . It should be stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Molecules

The 2-azabicyclo[3.3.1]nonane ring system is a key scaffold in the synthesis of biologically active molecules. A combined photochemical/palladium-catalyzed approach allows for the rapid synthesis of this system from simple pyrroles, which is significant for medicinal chemistry due to its broad substrate scope and the incorporation of diverse functionalities .

Catalysis in Organic Synthesis

9-Azabicyclo[3.3.1]nonane derivatives, particularly N-oxyl radicals, are used as catalysts in organic synthesis. They are known for efficiently catalyzing the oxidation of alcohols to yield the corresponding carbonyl compounds, which is a fundamental transformation in organic chemistry .

Aerobic Oxidation of Alcohols

The N-oxyl derivative of 9-Azabicyclo[3.3.1]nonane is employed for the aerobic oxidation of alcohols. This process is environmentally friendly and is considered a “greener” alternative due to its use of oxygen from the air as the oxidant .

Copper-Catalyzed Oxidations

In combination with copper catalysts, 9-Azabicyclo[3.3.1]nonane N-oxyl radicals serve as an effective catalytic system for the greener oxidation of alcohols under aerobic conditions. This application is particularly relevant in the development of sustainable chemical processes .

Three-Dimensional Molecular Construction

The Tsuji–Trost allylation, which can be facilitated by 9-Azabicyclo[3.3.1]nonane systems, is a method for creating more three-dimensional molecules. This is important for increasing bioactivity, as molecules with higher levels of sp3-hybridized carbon tend to be more bioactive .

Pharmaceutical Technology Development

The versatility of the 9-Azabicyclo[3.3.1]nonane ring system makes it a valuable asset in pharmaceutical technology. Its ability to incorporate various functional groups makes it a useful tool in drug design and development .

Wirkmechanismus

Target of Action

The primary target of 9-Azabicyclo[3.3.1]nonane is alcohols . It exhibits enhanced reactivity and efficiently catalyzes the oxidation of a broad range of primary and secondary alcohols .

Mode of Action

9-Azabicyclo[3.3.1]nonane interacts with its targets (alcohols) through a process of oxidation . This interaction results in the conversion of alcohols to their corresponding carbonyl compounds .

Biochemical Pathways

The biochemical pathway affected by 9-Azabicyclo[3.3.1]nonane is the oxidation pathway of alcohols . The downstream effect of this pathway is the production of carbonyl compounds from alcohols .

Result of Action

The molecular effect of 9-Azabicyclo[3.3.1]nonane’s action is the transformation of alcohols into carbonyl compounds . On a cellular level, this could potentially influence various metabolic processes that involve these compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 9-Azabicyclo[3.3.1]nonane. For instance, the presence of oxygen is crucial for its role in the aerobic oxidation of alcohols . The temperature of the reaction environment also plays a role, with many reactions involving 9-Azabicyclo[3.3.1]nonane being carried out at room temperature .

Safety and Hazards

Zukünftige Richtungen

The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . Therefore, future research could focus on exploring radical approaches to synthesize this compound .

Eigenschaften

IUPAC Name |

9-azabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-3-7-5-2-6-8(4-1)9-7/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPGYYPVVKZFGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCC(C1)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301641 | |

| Record name | 9-azabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Azabicyclo[3.3.1]nonane | |

CAS RN |

280-97-7 | |

| Record name | 9-azabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 9-azabicyclo[3.3.1]nonane?

A1: The molecular formula of 9-azabicyclo[3.3.1]nonane is C8H15N, and its molecular weight is 125.21 g/mol.

Q2: What are the key spectroscopic features of 9-azabicyclo[3.3.1]nonane?

A2: While specific spectroscopic data isn't detailed in the provided abstracts, 9-azabicyclo[3.3.1]nonane derivatives are commonly characterized using NMR spectroscopy and X-ray crystallography. [, ] NMR helps determine the conformation of the bicyclic structure and the stereochemistry of substituents. [] X-ray crystallography provides precise structural information, including bond lengths and angles. []

Q3: What is the significance of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) in organic synthesis?

A3: ABNO and its derivatives, such as keto-ABNO, are potent catalysts for alcohol oxidation reactions. [, , , , , ] They are often used in conjunction with co-oxidants like oxygen, bleach, or hypervalent iodine reagents. [, , ]

Q4: How does the catalytic activity of ABNO compare to other nitroxyl radicals like TEMPO?

A4: ABNO generally exhibits superior catalytic activity compared to TEMPO, especially in the oxidation of sterically hindered secondary alcohols. [, , ] This enhanced activity is attributed to the smaller steric profile of the bicyclic ABNO structure. [] Notably, the electrochemical oxidation potential also plays a significant role, with high-potential TEMPO derivatives like 4-acetamido-TEMPO (ACT) displaying even greater catalytic activity than ABNO for various alcohol oxidations. []

Q5: Are there examples of heterogeneous catalysts incorporating ABNO?

A5: Yes, ABNO has been successfully immobilized onto silica supports, creating heterogeneous catalysts like ABNO@SiO2. [] This immobilization allows for easier catalyst separation and recycling.

Q6: Can ABNO be used to mediate reactions beyond alcohol oxidations?

A6: Yes, ABNO has been employed in a variety of other reactions, including the copper-catalyzed synthesis of pyrroles through the oxidative coupling of diols and primary amines. [] It has also been utilized in the synthesis of cis-2-ene-1,4-diones from substituted furans through aerobic oxidation. []

Q7: How do structural modifications of the 9-azabicyclo[3.3.1]nonane scaffold affect its biological activity?

A7: In the context of dopamine transporter (DAT) affinity, substitutions on the 9-azabicyclo[3.3.1]nonane ring, particularly at the 2-position, significantly impact binding affinity. [] Derivatives with modifications at this position were found to be considerably less potent than cocaine, suggesting high sensitivity of the DAT binding site to such alterations. []

Q8: How does the presence of an α-methyl group in AZADO derivatives affect their catalytic activity?

A8: The presence of an α-methyl group adjacent to the nitroxyl group in AZADO derivatives influences their reactivity towards sterically hindered alcohols. [] Studies comparing AZADO, 1-Me-AZADO, and 1,3-dimethyl-AZADO highlight the impact of this structural feature on catalytic efficiency. []

Q9: Can 9-azabicyclo[3.3.1]nonane derivatives be used as building blocks in the synthesis of natural products?

A9: Yes, the enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione (4b) serves as a valuable chiral building block in organic synthesis. [] The synthesis of (±)-euphococcinine, a naturally occurring 9-azabicyclo[3.3.1]nonane alkaloid, utilizes a 9-benzoyl-1-methyl-9-azabicyclo[3.3.1]nonan-3-one derivative as a key intermediate. []

Q10: What synthetic strategies can be employed to construct the 9-azabicyclo[3.3.1]nonane core?

A10: Various methods have been developed for the synthesis of 9-azabicyclo[3.3.1]nonane frameworks. These include radical translocation/cyclization reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines, [] multicomponent cascade reactions of 3-formylchromones, enaminones, and heterocyclic ketene aminals (HKAs), [] and tandem Strecker reaction and intramolecular nucleophilic cyclization of ketones with a leaving group at the δ-position. []

Q11: Are there applications of 9-azabicyclo[3.3.1]nonane derivatives in medicinal chemistry?

A11: Research suggests potential applications of 9-azabicyclo[3.3.1]nonane derivatives in medicinal chemistry. For instance, certain 3-oxagranatane (3-oxa-9-azabicyclo[3.3.1]nonane) derivatives exhibit potent antagonistic activity towards the serotonin 5-HT3 receptor. []

Q12: Have computational methods been used to study 9-azabicyclo[3.3.1]nonane and its derivatives?

A12: Yes, ab initio time-dependent density functional theory (TDDFT) calculations have been employed to simulate circular dichroism (CD) spectra of 9-azabicyclo[3.3.1]nonane derivatives. [] These simulations aid in determining the absolute configuration of enantiomers. []

Q13: What is the biological significance of 9-azabicyclo[3.3.1]nonane alkaloids?

A13: 9-Azabicyclo[3.3.1]nonane alkaloids, such as (-)-adaline and (+)-euphococcinine, are found in the defensive secretions of Coccinelid beetles. [, ] These alkaloids are thought to play a role in deterring predators. [, ]

Q14: Have there been studies on the biosynthesis of 9-azabicyclo[3.3.1]nonane alkaloids?

A14: While the exact biosynthetic pathways are not fully elucidated, research suggests that these alkaloids are derived from simpler precursors like lysine or ornithine. [] Further research is needed to fully understand the enzymatic steps involved.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

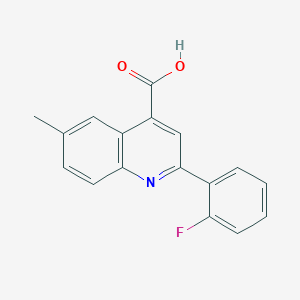

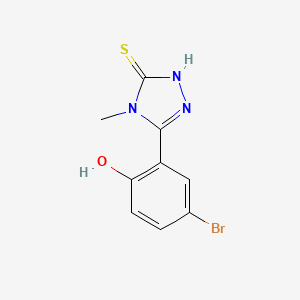

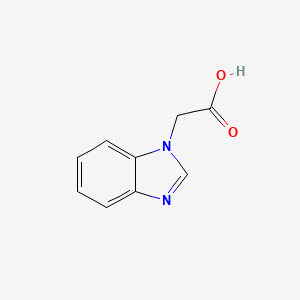

![2-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1331400.png)

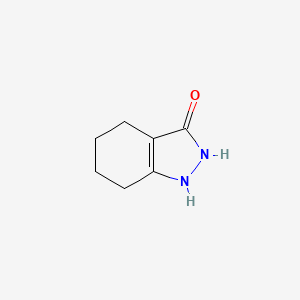

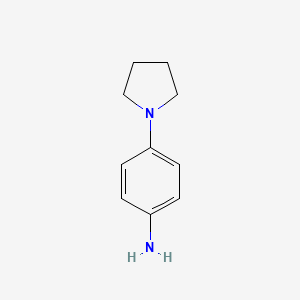

![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331412.png)

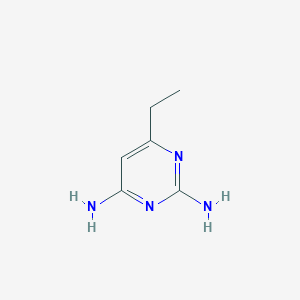

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1331424.png)